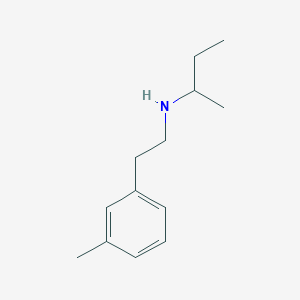
n-(3-Methylphenethyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Methylphenethyl)butan-2-amine: is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a butan-2-amine backbone with a 3-methylphenethyl substituent attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing n-(3-Methylphenethyl)butan-2-amine is through reductive amination.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated butane derivative with 3-methylphenethylamine.
Industrial Production Methods: Industrial production often utilizes large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-Methylphenethyl)butan-2-amine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.
Major Products:
Oxidation: Imines, oximes.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Studies: The compound is used in studying enzyme-substrate interactions, particularly in the context of amine oxidases and dehydrogenases.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceutical agents, including those with potential neuroactive properties.
Industry:
Mechanism of Action
The mechanism of action of n-(3-Methylphenethyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can further interact with biological molecules . Additionally, it can bind to receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Phenethylamine: A simpler structure lacking the butan-2-amine moiety.
Amphetamine: Contains a phenethylamine backbone with an alpha-methyl group.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen.
Uniqueness: n-(3-Methylphenethyl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-2-amine backbone with a 3-methylphenethyl group allows for unique interactions with enzymes and receptors, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-4-12(3)14-9-8-13-7-5-6-11(2)10-13/h5-7,10,12,14H,4,8-9H2,1-3H3 |
InChI Key |
WBKNWDYIHAYQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


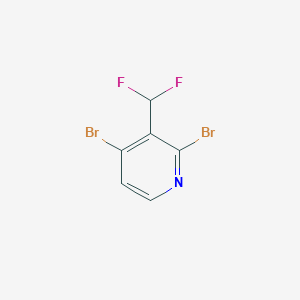
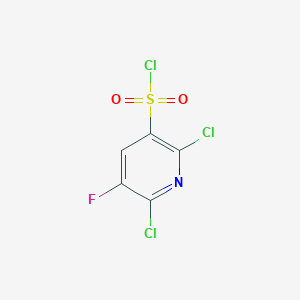
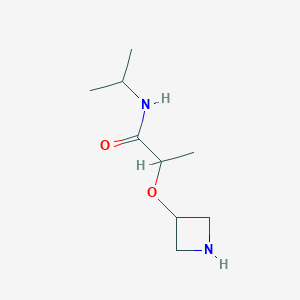
![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)
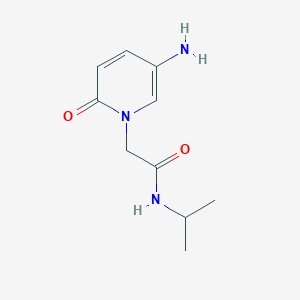

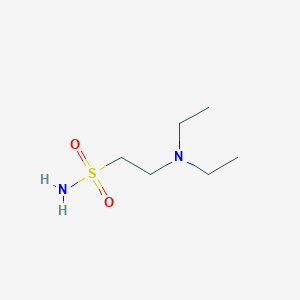
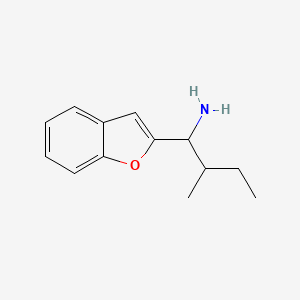
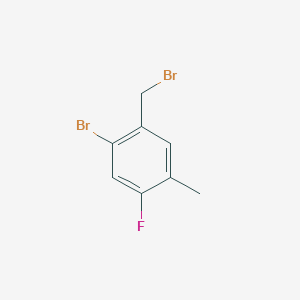

![rac-(4aR,7aR)-6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dioxo-hexahydro-2H-4lambda6-[1,4]oxathiino[2,3-c]pyrrole-7a-carboxylic acid](/img/structure/B13484486.png)
![4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid](/img/structure/B13484487.png)
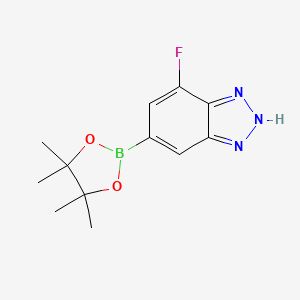
![{2-Thiabicyclo[2.2.2]oct-5-en-3-yl}methanol](/img/structure/B13484512.png)
